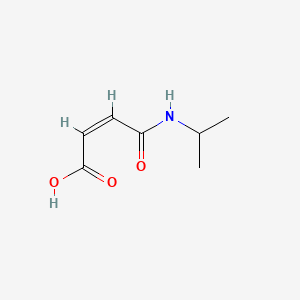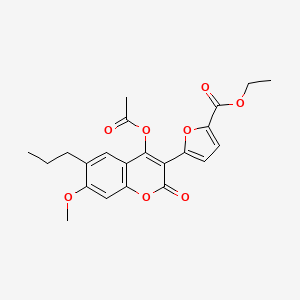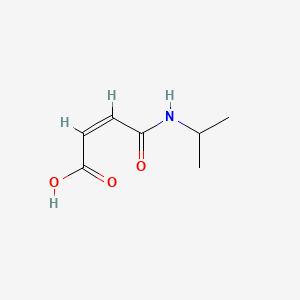
Maleamic acid, N-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maleamic acid, N-isopropyl-, is a derivative of maleamic acid where the amine group is substituted with an isopropyl group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and pharmaceuticals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Maleamic acid, N-isopropyl-, typically involves the reaction of maleic anhydride with isopropylamine. The reaction proceeds at room temperature, forming the maleamic acid derivative through a straightforward addition reaction . The reaction can be represented as follows:
Maleic anhydride+Isopropylamine→Maleamic acid, N-isopropyl-
Industrial Production Methods
In industrial settings, the production of Maleamic acid, N-isopropyl-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of solvents such as toluene and catalysts like p-toluenesulfonic acid (PTSA) can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Maleamic acid, N-isopropyl-, undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form maleic acid and isopropylamine.
Cyclization: Under certain conditions, it can cyclize to form maleimide derivatives.
Transamidation: It can participate in reversible transamidation reactions, forming different amide derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic solutions.
Cyclization: Requires heating in the presence of acetic anhydride and dimethylacetamide (DMA) at elevated temperatures.
Transamidation: Can occur at room temperature in organic solvents without the need for catalysts.
Major Products Formed
Hydrolysis: Maleic acid and isopropylamine.
Cyclization: Maleimide derivatives.
Transamidation: Various amide derivatives depending on the amine used.
Wissenschaftliche Forschungsanwendungen
Maleamic acid, N-isopropyl-, has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Maleamic acid, N-isopropyl-, involves its ability to undergo reversible chemical reactions, such as transamidation and hydrolysis. These reactions are influenced by the presence of a carboxylic acid group in the β-position, which facilitates the formation and breaking of amide bonds . This property makes it a valuable compound in dynamic combinatorial chemistry and smart delivery systems .
Vergleich Mit ähnlichen Verbindungen
Maleamic acid, N-isopropyl-, can be compared with other maleamic acid derivatives and maleimides:
Maleamic Acid Derivatives: Similar compounds include N-methylmaleamic acid and N-ethylmaleamic acid.
Maleimides: Maleimides are cyclized derivatives of maleamic acids.
Conclusion
Maleamic acid, N-isopropyl-, is a versatile compound with significant applications in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists
Eigenschaften
CAS-Nummer |
307942-22-9 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(Z)-4-oxo-4-(propan-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(2)8-6(9)3-4-7(10)11/h3-5H,1-2H3,(H,8,9)(H,10,11)/b4-3- |
InChI-Schlüssel |
HPDQADRQTVTWTP-ARJAWSKDSA-N |
Isomerische SMILES |
CC(C)NC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(C)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-{[5-{[2-(4-Ethoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11980808.png)
![N'-(3-Bromo-4-methoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11980811.png)
![[9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11980812.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B11980819.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-bromophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980823.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11980833.png)
![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980835.png)



![5-(4-chlorophenyl)-N-(naphthalen-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11980869.png)
![N-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11980873.png)


